molecular formula C27H29N3O2S B7732207 (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide

Cat. No.: B7732207
M. Wt: 459.6 g/mol
InChI Key: DWLOPCCLASTVAD-HAVVHWLPSA-N
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Description

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a heptyloxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(methoxy)phenyl]prop-2-enamide
  • (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(ethoxy)phenyl]prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide is unique due to its heptyloxy-substituted phenyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-heptoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S/c1-2-3-4-5-9-16-32-24-14-12-22(13-15-24)17-23(19-28)26(31)30-27-29-20-25(33-27)18-21-10-7-6-8-11-21/h6-8,10-15,17,20H,2-5,9,16,18H2,1H3,(H,29,30,31)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLOPCCLASTVAD-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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